5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile
Overview
Description
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as selective inhibitors for EGFR has been reported .Molecular Structure Analysis
5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .Chemical Reactions Analysis
A mixture of 5-cyano-1,6-dihydro-4-methyl-2-phenyl-6-thioxopyrimidine 1 (2.27 g, 0.01 mol), 2-bromoacetophenone 9 (1.99 g, 0.01 mol), and sodium ethoxide (1.36 g, 0.02 mol) in DMF (50 mL) was stirred at room temperature for 4 h and then diluted with cold water (50 mL) .Physical and Chemical Properties Analysis
The condensation of 5-amino-pyrazoles 1l and enynones 67 in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo [1,5- a ]pyrimidines 68 in good yields .Scientific Research Applications
Salman A. Khan and A. Asiri (2016) studied the interaction of colloidal silver nanoparticles with a blue emitting dye, which includes a structure similar to 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile. Their research focused on the fluorescence quenching of the dye in different solvents and the effect of surfactant on this process (Khan & Asiri, 2016).
S. Fatma, A. Bishnoi, and A. Verma (2015) synthesized and characterized a compound closely related to this compound. They conducted quantum chemical studies to understand its molecular geometry, NBO, NLO, chemical reactivity, and thermodynamic properties, demonstrating its potential in various applications (Fatma, Bishnoi, & Verma, 2015).
A. Heine et al. (1994) investigated compounds with structures similar to this compound, focusing on their structural properties and crystal packing. This study contributes to understanding the molecular arrangements and interactions of such compounds (Heine et al., 1994).
Baldev Singh and G. Y. Lesher (1990) described a procedure for synthesizing derivatives of 1,6-naphthyridin-2(1H)-ones, including derivatives with a similar structure to this compound. This study highlights the compound's versatility in synthesizing various chemical derivatives (Singh & Lesher, 1990).
Mengxi Yang et al. (2018) explored the influence of catalyst structure in cycloaddition reactions, using compounds structurally similar to this compound. This research is significant for understanding the role of such compounds in catalysis and chemical reactions (Yang et al., 2018).
T. Uchacz et al. (2016) studied the photophysical properties of amino derivatives related to this compound, focusing on their applications in molecular logic switches. This study provides insights into the compound's use in advanced materials and photonics (Uchacz et al., 2016).
N. Z. Yalysheva et al. (1986) investigated the behavior of substituted pyrimidinones, which are structurally similar to this compound, in acidic media. This study contributes to the understanding of the compound's reactivity and potential applications in pharmaceuticals (Yalysheva et al., 1986).
F. Mazzotti et al. (2012) utilized a derivative of this compound in the quantitation of amino acids in beverages, showcasing the compound's application in food chemistry (Mazzotti et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as 5-amino-6-[3-(dimethylamino)phenyl]naphthalene-1-carbonitrile, is primarily targeted towards the treatment of depression . It is suggested that the compound acts on the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS), which are malfunctioning in depressive disorders .
Mode of Action
The compound’s interaction with its targets involves the synthesis of antidepressant molecules through metal-catalyzed procedures . This process involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants . The compound’s interaction with these targets results in changes in the neurotransmitter levels, thereby alleviating symptoms of depression .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of antidepressant molecules . It is involved in the synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
Result of Action
The molecular and cellular effects of the compound’s action involve the alleviation of symptoms and enhancement of the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been studied extensively and are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to have significant effects on cellular processes . For instance, some compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-amino-6-[3-(dimethylamino)phenyl]naphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-22(2)15-7-3-5-13(11-15)17-10-9-16-14(12-20)6-4-8-18(16)19(17)21/h3-11H,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQKLDDHNLZJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=C(C3=CC=CC(=C3C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180591 | |
Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240642-74-3 | |
Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240642-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1240642-74-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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